molecular formula C22H15NO2S2 B1309250 9-Benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione

9-Benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione

Cat. No.: B1309250
M. Wt: 389.5 g/mol
InChI Key: YOALXIDWTXMNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-phenylmethylidene]-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole core with a phenylmethylidene substituent.

Preparation Methods

The synthesis of 5-[(Z)-phenylmethylidene]-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-[(Z)-phenylmethylidene]-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylmethylidene group or the thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole core .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anticancer and antimicrobial properties. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 5-[(Z)-phenylmethylidene]-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 5-[(Z)-phenylmethylidene]-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione stands out due to its unique structure and properties. Similar compounds include other thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole derivatives, which may have different substituents or modifications. The uniqueness of this compound lies in its specific phenylmethylidene group, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C22H15NO2S2

Molecular Weight

389.5 g/mol

IUPAC Name

9-benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione

InChI

InChI=1S/C22H15NO2S2/c24-20-17-10-11-26-19(17)13-23-21(25)15-8-4-5-9-16(15)22(23)27-18(20)12-14-6-2-1-3-7-14/h1-12,22H,13H2

InChI Key

YOALXIDWTXMNLX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CS2)C(=O)C(=CC3=CC=CC=C3)SC4N1C(=O)C5=CC=CC=C45

Origin of Product

United States

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